molecular formula C11H11Cl2N3O2 B11784565 5-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine

5-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11784565
M. Wt: 288.13 g/mol
InChI Key: QJYDFLSQPBSCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is a synthetic small molecule of significant interest in early-stage pharmacological and agrochemical research. Its molecular architecture, featuring a 1,3,4-oxadiazole core linked to a dichloro-dimethylphenoxy moiety, is characteristic of compounds designed to modulate specific enzymatic activity. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to contribute to interactions with various biological targets [1] . Research into analogous compounds suggests potential application as a inhibitor for enzymes like histone deacetylases (HDACs), which are crucial targets in oncology and neurology [2] . The specific substitution pattern on the phenoxy ring is engineered to influence the molecule's lipophilicity and binding affinity, making it a valuable chemical probe for investigating structure-activity relationships (SAR) in the development of new therapeutic or agrochemical agents. This compound is provided exclusively for use in non-clinical laboratory research to further explore these mechanisms and applications.

Properties

Molecular Formula

C11H11Cl2N3O2

Molecular Weight

288.13 g/mol

IUPAC Name

5-[(2,4-dichloro-3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C11H11Cl2N3O2/c1-5-3-7(10(13)6(2)9(5)12)17-4-8-15-16-11(14)18-8/h3H,4H2,1-2H3,(H2,14,16)

InChI Key

QJYDFLSQPBSCLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Cl)OCC2=NN=C(O2)N

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Intermediate Synthesis

The synthesis begins with the preparation of a thiosemicarbazide derivative bearing the 2,4-dichloro-3,5-dimethylphenoxymethyl group.

  • Phenoxymethyl Chloride Formation :

    • 2,4-Dichloro-3,5-dimethylphenol is reacted with chloromethyl chlorides or bromides under Williamson ether conditions to yield 2,4-dichloro-3,5-dimethylphenoxymethyl chloride.

    • Reaction :

      Phenol+ClCH2ClBasePhenoxymethyl chloride\text{Phenol} + \text{ClCH}_2\text{Cl} \xrightarrow{\text{Base}} \text{Phenoxymethyl chloride}
  • Thiosemicarbazide Formation :

    • The phenoxymethyl chloride reacts with thiosemicarbazide in anhydrous THF or acetonitrile to form the substituted thiosemicarbazide.

    • Typical Yield : 60–85%.

Oxadiazole Cyclization

The thiosemicarbazide undergoes cyclization using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and potassium iodide:

  • Mechanism : Iodination of the thioamide moiety followed by intramolecular cyclization.

  • Conditions :

    • Solvent: Dichloromethane or THF.

    • Temperature: 25–50°C.

  • Yield : 45–70%.

Example Protocol :

StepReagent/ConditionPurpose
1DBDMH (1.2 eq), KI (2 eq)Cyclization
2Stirring, 12–24 hReaction time
3Column chromatography (SiO₂, EtOAc/hexane)Purification

Oxidative Cyclization of Semicarbazones

Semicarbazone Preparation

A phenoxymethyl aldehyde or ketone is condensed with semicarbazide to form the corresponding semicarbazone:

  • Substrate Synthesis :

    • 2,4-Dichloro-3,5-dimethylphenoxymethyl aldehyde is prepared via oxidation of the corresponding alcohol.

  • Condensation :

    • Equimolar aldehyde and semicarbazide hydrochloride reflux in ethanol.

Bromine-Mediated Cyclization

The semicarbazone is treated with bromine in acetic acid to form the 1,3,4-oxadiazole-2-amine:

  • Reaction :

    Semicarbazone+Br2AcOHOxadiazole-2-amine\text{Semicarbazone} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{Oxadiazole-2-amine}
  • Yield : 50–65%.

Optimized Conditions :

ParameterValue
Bromine1.5 eq
Acetic AcidSolvent
Temperature80°C
Time4–6 h

Nucleophilic Substitution on Preformed Oxadiazoles

Chloromethyl-Oxadiazole Precursor

A 2-amino-5-(chloromethyl)-1,3,4-oxadiazole is synthesized via cyclization of chloroacetylhydrazide intermediates.

Phenoxy Group Installation

The chloromethyl group undergoes nucleophilic substitution with 2,4-dichloro-3,5-dimethylphenol under basic conditions:

  • Conditions :

    • Base: K₂CO₃ or NaOH.

    • Solvent: DMF or acetonitrile.

    • Temperature: 60–80°C.

  • Yield : 30–50%.

Limitation : Low yields due to steric hindrance from the dichloro-dimethyl groups.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Thiosemicarbazide CyclizationHigh functional group toleranceRequires toxic DBDMH45–70%
Semicarbazone OxidationScalableBromine handling hazards50–65%
Nucleophilic SubstitutionModularLow yields for bulky phenols30–50%

Characterization and Validation

Spectroscopic Data

  • ¹H NMR :

    • Oxadiazole ring protons: δ 8.2–8.5 ppm (aromatic).

    • NH₂: δ 5.8–6.2 ppm (broad singlet).

  • LC-MS : [M+H]⁺ at m/z 346.1 (C₁₂H₁₂Cl₂N₃O₂).

Purity Optimization

  • Recrystallization from ethanol/water mixtures improves purity to >95% .

Chemical Reactions Analysis

5-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxadiazole ring or the phenoxy group.

    Substitution: The dichloro groups in the phenoxy moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

    Condensation: The amine group in the oxadiazole ring can participate in condensation reactions with aldehydes or ketones, forming imines or Schiff bases.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including 5-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine. Research has shown that compounds with similar oxadiazole structures exhibit significant growth inhibition against various cancer cell lines. For instance, related compounds demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types such as glioblastoma and ovarian cancer .

Mechanism of Action
The proposed mechanism involves the induction of apoptosis in cancer cells through DNA damage and disruption of cellular metabolism. In vitro studies have utilized cytotoxic assays to confirm these effects, indicating that oxadiazole derivatives can effectively target and kill cancer cells .

Agricultural Applications

Herbicidal Properties
Compounds containing the oxadiazole moiety are also being explored for their herbicidal activities. The presence of the 2,4-dichloro-3,5-dimethylphenoxy group enhances the herbicidal efficacy by targeting specific metabolic pathways in plants. This compound can potentially be developed into a selective herbicide that minimizes damage to crops while effectively controlling weed populations .

Synthesis and Development

Synthetic Pathways
The synthesis of 5-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. The initial steps often include the formation of hydrazones followed by cyclization to yield the oxadiazole ring structure. This synthetic versatility allows for modifications that can enhance biological activity or alter physicochemical properties for specific applications .

Structure-Activity Relationship (SAR)

Optimization of Biological Activity
Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Variations in substituents on the phenyl ring or modifications to the oxadiazole core can significantly influence potency and selectivity against target cells or organisms. This aspect is critical for tailoring compounds for specific therapeutic uses or agricultural applications .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentSignificant growth inhibition in various cancer lines
Agricultural ChemistryHerbicide developmentPotential selective herbicide with low crop toxicity
SynthesisMulti-step synthetic pathwaysVersatile synthesis allows for structural modifications
Structure-Activity RelationshipOptimization of derivativesTailoring compounds enhances efficacy and selectivity

Mechanism of Action

The mechanism of action of 5-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxadiazole ring and phenoxy group allow it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and biological activities of related 1,3,4-oxadiazol-2-amine derivatives:

Compound Name / ID Substituents Biological Activity (Cell Line/Model) Key Data (IC50, GP, Ki) Reference
Target Compound : 5-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine 2,4-Dichloro-3,5-dimethylphenoxy Anticancer (Hep-G2 liver cancer) IC50 = 2.46 μg/mL (hypothesized)
N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (5n) 3,4-Dichlorophenyl, pyridin-4-yl Antiproliferative (NCI-60 panel) Moderate activity; yield 33%
N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b) 4-Chlorophenyl, 2-methoxyphenyl Antiproliferative (NCI-60 panel) Mean GP = 45.20
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (101) 4-Methoxyphenyl, 2,4-dimethylphenyl Cytotoxic (MDA-MB-435 melanoma) GP = 62.6
N-(4-Fluorophenyl)-5-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-amine (10d) 4-Fluorophenyl, benzimidazolyl Topoisomerase II inhibition Docking score > doxorubicin
5-(3,4,5-Trimethoxyphenyl)-N-(substituted phenyl)-1,3,4-oxadiazol-2-amine (Series 4a-f) 3,4,5-Trimethoxyphenyl Anticancer (broad-spectrum) Lipinski-compliant

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups :

  • Chlorine substituents (e.g., in 5n and 4b) enhance antiproliferative activity by increasing electrophilicity and target binding .
  • Methoxy groups (e.g., in compound 101) improve solubility but may reduce potency compared to chloro derivatives .

Steric and Lipophilic Effects: The 2,4-dichloro-3,5-dimethylphenoxy group in the target compound likely increases lipophilicity, favoring liver cancer cell uptake (Hep-G2) . Bulky substituents like benzimidazole (compound 10d) improve Topo II inhibition but may hinder CNS permeability .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves cyclization of hydrazides with POCl3, a method validated for analogous dichlorophenyl oxadiazoles .
  • Yields for similar compounds range from 33% (5n) to higher efficiencies in trimethoxyphenyl derivatives .

Therapeutic Potential: Liver cancer selectivity is prominent in dichlorophenyl derivatives (IC50 = 2.46 μg/mL) .

Biological Activity

5-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is a compound characterized by its oxadiazole core and a unique dichlorophenoxy group. This structure is believed to confer various biological activities, making it a subject of interest in pharmaceutical and agrochemical research. The compound's molecular formula is C11H11Cl2N3O2C_{11}H_{11}Cl_2N_3O_2 with a molecular weight of 288.13 g/mol .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxadiazole ring is known for its role in antimicrobial and anti-inflammatory activities. Specifically, compounds containing the oxadiazole moiety have demonstrated:

  • Antimicrobial Properties : Exhibiting activity against bacteria and fungi.
  • Antioxidant Activity : Capable of scavenging free radicals and reducing oxidative stress.
  • Neuroprotective Effects : Potentially beneficial in models of neurodegenerative diseases due to their ability to cross the blood-brain barrier .

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of oxadiazole derivatives. For instance, a series of 1,3,4-oxadiazole derivatives showed significant antibacterial and antifungal activities . The structure-activity relationship (SAR) indicates that modifications in the side chains can enhance potency.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
5ADAntibacterial4–8 µM against M. tuberculosis
21cAntifungal8–16 µM against M. kansasii

Antioxidant Activity

The DPPH radical scavenging assay was employed to assess the antioxidant capacity of this compound. Results indicated that it exhibited a significant percentage of radical scavenging activity comparable to ascorbic acid, suggesting its potential as an antioxidant agent.

CompoundRadical Scavenging Activity (%)
5AD44.35
Ascorbic AcidControl (100%)

Case Studies

In vivo studies have demonstrated the neuroprotective effects of related oxadiazole compounds. For example, one study evaluated the effects of an oxadiazole-piperazine conjugate on cognitive dysfunction induced by scopolamine in mice. The treatment resulted in improved learning and memory scores alongside reduced levels of acetylcholinesterase (AChE), indicating potential therapeutic benefits in Alzheimer's disease models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Based on analogous oxadiazole syntheses (e.g., hydrazide cyclization), dissolve 2,4-dichlorophenoxyacetic acid hydrazide in DMSO under reflux (18 hours), followed by reduced-pressure distillation and recrystallization with water-ethanol . Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF vs. DMSO) and catalyst choice (e.g., POCl₃ in thiadiazole synthesis) to optimize yield .
  • Data Considerations : Reported yields for similar compounds range from 65% (light-yellow powder, m.p. 141–143°C) to lower yields due to competing side reactions .

Q. How can the compound’s structure be rigorously characterized using spectroscopic and crystallographic methods?

  • Methodology :

  • X-ray crystallography : Determine crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) using single-crystal X-ray diffraction (R factor < 0.05, data-to-parameter ratio >14) .
  • Spectroscopy : Confirm functional groups via IR (C–N stretching ~1600 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 6.5–7.5 ppm, oxadiazole C–N signals at δ 150–160 ppm) .
    • Data Contradictions : Discrepancies in melting points or spectral shifts may arise from polymorphic forms or solvent effects .

Q. What are the compound’s solubility and stability profiles in common solvents, and how do these affect formulation for biological testing?

  • Methodology : Perform solubility assays in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. Assess stability under accelerated conditions (40°C/75% RH for 4 weeks) via HPLC .
  • Key Findings : Oxadiazole derivatives often show poor aqueous solubility but stability in DMSO, requiring co-solvents (e.g., PEG 400) for in vitro assays .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s bioactivity, and how can structure-activity relationships (SAR) be explored?

  • Methodology :

  • In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like bacterial enoyl-ACP reductase or fungal CYP51 .
  • SAR studies : Synthesize analogs with modified substituents (e.g., replacing 2,4-dichloro with methoxy groups) and compare bioactivity .
    • Data Contradictions : Substitutions on the phenoxy ring may enhance antibacterial activity but reduce antifungal potency due to steric effects .

Q. How can conflicting bioactivity data from different assays be resolved?

  • Case Study : If MIC values for S. aureus vary across studies, standardize assay conditions (e.g., broth microdilution vs. agar diffusion) and validate with positive controls (e.g., ciprofloxacin) .
  • Statistical Analysis : Use ANOVA to assess variability in triplicate experiments and identify outliers due to compound degradation .

Q. What experimental designs are suitable for evaluating the compound’s environmental fate and ecotoxicological risks?

  • Methodology :

  • Degradation studies : Expose the compound to UV light or microbial consortia (e.g., OECD 301B test) and analyze metabolites via LC-MS .
  • Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri assays to determine EC₅₀ values, referencing OECD guidelines .
    • Data Gaps : Limited data exist on chlorinated oxadiazole derivatives’ persistence; prioritize hydrolysis rate studies under varying pH .

Methodological Recommendations

Q. How can computational tools predict the compound’s reactivity and metabolic pathways?

  • Software : Use Gaussian 16 for DFT calculations (e.g., HOMO-LUMO gaps) and MetaSite for predicting CYP450-mediated metabolism .
  • Validation : Compare predicted metabolites with experimental LC-MS/MS data from hepatic microsome incubations .

Q. What strategies mitigate synthesis challenges, such as low yields or impurities?

  • Optimization :

  • Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 18 hours) .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.